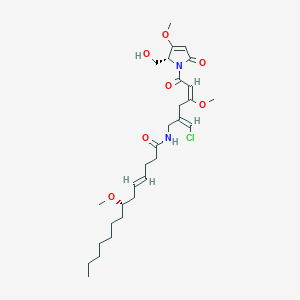

L-Proline, 1-(2-methyl-3-(methylthio)-1-oxopropyl)-, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

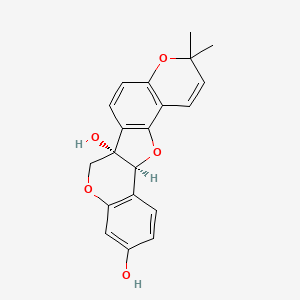

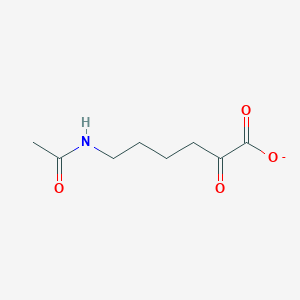

1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid is a N-acyl-amino acid.

Scientific Research Applications

Plant Stress Resistance and Proline Role

Proline accumulation in plants is a well-documented response to abiotic stress conditions such as drought, salinity, and extreme temperatures. This amino acid plays crucial roles in osmotic adjustment, maintaining enzyme and membrane integrity, and protecting plants against stress-induced damages. Research suggests that exogenous application of proline can significantly enhance plant growth and yield under stressful conditions, highlighting its potential in agricultural biotechnology for developing stress-resistant crop varieties (Ashraf & Foolad, 2007).

Proline in Neurological and Metabolic Functions

Proline has been identified to play essential roles in the brain's metabolic functions and in mitigating neurological disorders. Elevated levels of proline are associated with neuroprotective effects, suggesting its involvement in counteracting neurological damages and improving cognitive functions. This makes proline and its derivatives promising candidates for developing therapies aimed at neurological conditions like Alzheimer's and Parkinson's disease (Wyse & Netto, 2011).

Proline-containing Peptides in Biological Processes

Proline-rich peptides, such as those derived from collagen degradation, exhibit significant biological activity, influencing processes like inflammation, wound healing, and even neuroprotection. The versatility of proline-containing peptides opens avenues for therapeutic applications in treating inflammatory diseases, enhancing wound recovery, and possibly offering neuroprotective benefits (Misiura & Miltyk, 2019).

Proline and Environmental Stress Adaptation in Plants

The synthesis and metabolism of proline are intricately linked to plant defense mechanisms against environmental stresses and pathogens. Research indicates that proline metabolism is closely regulated during pathogen infection and abiotic stress, playing a significant role in plant defense through mechanisms involving reactive oxygen species (ROS) and programmed cell death (Qamar, Mysore, & Senthil-Kumar, 2015).

Proline in Collagen Metabolism and Tissue Repair

Proline is a fundamental component of collagen, and its availability directly influences collagen biosynthesis. The metabolism of proline, particularly its synthesis and degradation, plays a critical role in maintaining collagen homeostasis, which is pivotal for tissue repair and the overall integrity of the extracellular matrix. This highlights the importance of proline in dermatology and regenerative medicine (Karna et al., 2019).

properties

Product Name |

L-Proline, 1-(2-methyl-3-(methylthio)-1-oxopropyl)-, (S)- |

|---|---|

Molecular Formula |

C10H17NO3S |

Molecular Weight |

231.31 g/mol |

IUPAC Name |

1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H17NO3S/c1-7(6-15-2)9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |

InChI Key |

QIAJJGXZCRBHQT-UHFFFAOYSA-N |

SMILES |

CC(CSC)C(=O)N1CCCC1C(=O)O |

Canonical SMILES |

CC(CSC)C(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

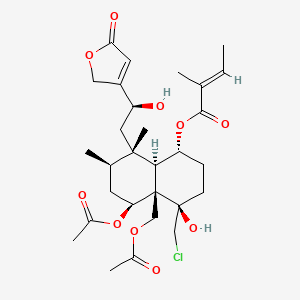

![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)

![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)

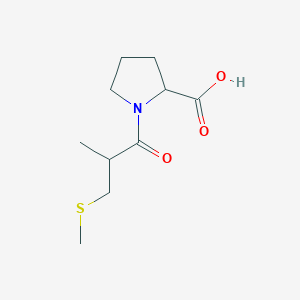

![(8S,9R,10S,13S,14S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259909.png)